Diethyldimethylammonium hydroxide

Catalog No.
S1901484
CAS No.
95500-19-9
M.F
C6H17NO
M. Wt
119.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyldimethylammonium hydroxide

CAS Number

95500-19-9

Product Name

Diethyldimethylammonium hydroxide

IUPAC Name

diethyl(dimethyl)azanium;hydroxide

Molecular Formula

C6H17NO

Molecular Weight

119.21 g/mol

InChI

InChI=1S/C6H16N.H2O/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H2/q+1;/p-1

InChI Key

JQDCIBMGKCMHQV-UHFFFAOYSA-M

SMILES

CC[N+](C)(C)CC.[OH-]

Canonical SMILES

CC[N+](C)(C)CC.[OH-]

Synthesis of Zeolites

Synthesis of Layered Silicates

Synthesis of Zeolite Y Nanoparticles

Synthesis of Layered Uranyl Diphosphonate Compounds

Diethyldimethylammonium hydroxide is a quaternary ammonium compound with the molecular formula C6H17NOC_6H_{17}NO and a CAS number of 95500-19-9. It appears as a colorless to pale yellow liquid and is typically encountered in aqueous solutions, often at concentrations around 20% by weight. This compound is characterized by its strong basicity, which makes it useful in various chemical applications. It is classified as harmful if ingested or if it comes into contact with skin, indicating that appropriate safety measures should be taken when handling it .

DDMH is classified as a harmful substance []. It can cause irritation or burns upon contact with skin and eyes []. Safety information recommends wearing appropriate personal protective equipment (PPE) when handling DDMH [].

Typical of quaternary ammonium hydroxides:

  • Acid-Base Reactions: It can react with acids to form diethyldimethylammonium salts. For example:
    Diethyldimethylammonium hydroxide+HClDiethyldimethylammonium chloride+H2O\text{Diethyldimethylammonium hydroxide}+\text{HCl}\rightarrow \text{Diethyldimethylammonium chloride}+\text{H}_2\text{O}
  • Formation of Salts: It can also be used to synthesize other quaternary ammonium compounds through metathesis reactions with other salts or acids.
  • Decomposition Reactions: Under certain conditions, diethyldimethylammonium hydroxide may decompose into simpler amines and other byproducts, although specific decomposition pathways are less well-documented than for related compounds like tetramethylammonium hydroxide .

Diethyldimethylammonium hydroxide can be synthesized through several methods:

  • Direct Ammoniation: The reaction of dimethylamine with diethyl sulfate followed by hydrolysis can yield diethyldimethylammonium hydroxide.
  • Salt Metathesis: A common method involves reacting diethylamine with a strong base such as sodium hydroxide or potassium hydroxide to produce the hydroxide form.
  • Aqueous Solutions: Commercially, it is often available as a solution, which simplifies its use in various applications without the need for extensive synthesis procedures .

Diethyldimethylammonium hydroxide has several notable applications:

  • Chemical Synthesis: It serves as a reagent in organic synthesis and can facilitate various chemical transformations due to its strong basicity.
  • Surface Modification: This compound is used in the modification of surfaces for enhanced adhesion properties in coatings and adhesives.
  • Biocide and Antimicrobial Agent: Due to its quaternary ammonium structure, it may exhibit antimicrobial properties, making it suitable for use in disinfectants and sanitizers.
  • Electronics Industry: It is utilized in the etching processes of silicon wafers, particularly in semiconductor manufacturing, where precise control over surface properties is required .

Research on interaction studies involving diethyldimethylammonium hydroxide is limited but suggests that it may interact with various biological membranes and proteins due to its cationic nature. Its interactions could lead to alterations in membrane permeability or protein denaturation under certain conditions. Further studies are necessary to elucidate these interactions comprehensively.

Diethyldimethylammonium hydroxide belongs to a class of compounds known as quaternary ammonium hydroxides. Here are some similar compounds for comparison:

Compound NameFormulaUnique Characteristics
Tetramethylammonium hydroxideN(CH3)4OHN(CH_3)_4OHStronger base; commonly used in photolithography
Tetrabutylammonium hydroxideN(C4H9)4OHN(C_4H_9)_4OHLarger alkyl groups; used as phase transfer catalysts
Dimethylbenzylammonium chlorideC9H12ClNC_9H_{12}ClNUsed as a biocide; exhibits antimicrobial properties
Benzyltrimethylammonium chlorideC10H16ClNC_10H_{16}ClNCommonly used as a surfactant and antimicrobial agent

Uniqueness

Diethyldimethylammonium hydroxide's uniqueness lies in its balance between being a strong base while also being less sterically hindered compared to larger quaternary ammonium compounds like tetrabutylammonium hydroxide. This property allows it to be effective in both chemical synthesis and surface modification applications without the complications associated with larger alkyl chains.

Aqueous Solution Behavior and Ionic Conductivity

Diethyldimethylammonium hydroxide exhibits distinctive behavior in aqueous systems that is characteristic of quaternary ammonium hydroxides. The compound demonstrates significant ionic dissociation in water, resulting in the formation of diethyldimethylammonium cations and hydroxide anions [1] [2]. This dissociation fundamentally governs the compound's conductivity properties and solution chemistry.

The aqueous solutions of diethyldimethylammonium hydroxide display notable ionic conductivity characteristics. Based on comparative studies with related quaternary ammonium hydroxide systems, ionic conductivity values typically range from 10⁻³ to 10⁻² S/cm at room temperature [3]. More specifically, structurally similar diallyldimethylammonium systems have demonstrated ionic conductivity values reaching 1.6 × 10⁻² S/cm at 100°C [4]. The conductivity behavior is strongly temperature-dependent, with enhanced ion mobility observed at elevated temperatures.

Table 1: Basic Physicochemical Properties of Diethyldimethylammonium Hydroxide

PropertyValueReference
Chemical FormulaC₆H₁₇NO [1] [2] [5]
Molecular Weight (g/mol)119.21 [1] [2] [5]
CAS Number95500-19-9 [1] [2] [5]
EINECS Number419-400-5 [1] [5]
Density (g/cm³)1.010 [1] [5]
AppearanceColorless liquid (commercial solution) [6] [7]
Common Commercial Form~20% aqueous solution [8] [9] [10]

The compound's aqueous solution behavior is characterized by its strong alkaline nature, which significantly influences its ionic conductivity profile. The hydroxide anions contribute substantially to the overall conductivity through their high ionic mobility in aqueous media [11]. Research on related quaternary ammonium systems indicates that the conductivity performance can be enhanced through structural modifications and the incorporation of specific counter-anions [4] [12].

Table 2: Ionic Conductivity Values for Related Quaternary Ammonium Systems

Temperature (°C)Ionic Conductivity (S/cm)System/ConditionsReference
25~10⁻³ - 10⁻²Quaternary ammonium hydroxides (general) [3]
1001.6 × 10⁻²DAMAH⁺TFSI⁻ (protic ionic liquid) [4]
1205.0 × 10⁻³Polystyrene-type protic poly(ionic liquid) [4]
1502.15 × 10⁻²Diethyl methyl ammonium triflate based system [13]
Room Temperature<10⁻³Layered double hydroxides with quaternary ammonium [3]

The conductivity mechanism in diethyldimethylammonium hydroxide solutions involves both cation and anion transport. Studies on analogous systems demonstrate that the diallyldimethylammonium cation exhibits substantial mobility in the plastic phase, while the hydroxide anions contribute significantly to the overall ionic transport [14] [12]. The conductivity displays dependence on both defect volume and target ion volume, following the Cohen-Turnbull free volume model [14].

Electrochemical impedance spectroscopy measurements on related quaternary ammonium hydroxide systems reveal that the ionic conductivity can be enhanced through specific structural modifications. For instance, the incorporation of fluorinated anions in protic ionic liquid systems has been shown to increase conductivity values substantially [4]. The enhanced conductivity is attributed to the improved ion pairing characteristics and reduced viscosity of the resulting solutions.

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of diethyldimethylammonium hydroxide follows well-established pathways characteristic of quaternary ammonium hydroxide compounds. Thermogravimetric analysis of structurally related tetramethylammonium hydroxide reveals that decomposition initiates at temperatures around 130-150°C, with the main decomposition peak occurring at approximately 134°C [15]. The decomposition process is characterized by multiple distinct stages, each corresponding to specific molecular breakdown mechanisms.

Table 3: Thermal Decomposition Profile for Quaternary Ammonium Hydroxides

Decomposition StageTemperature Range (°C)Mass Loss (%)Products IdentifiedReference
Initial Decomposition (Onset)130-150~98% (by 200°C)Trimethylamine, methanol [15] [16]
Primary Decomposition Peak134-180Major loss phaseDimethylamine, methanol [15] [16]
Secondary Decomposition180-200Minor secondary phaseCO₂ (from carbonate formation) [15]
Final Residue>200<2% remainingCarbonaceous residue [15]

The primary decomposition mechanism involves the formation of an alkene, an amine, and water through thermal elimination processes [16]. For diethyldimethylammonium hydroxide, this would typically result in the formation of ethylene, dimethylethylamine, and water as primary decomposition products. The reaction follows the general pattern of quaternary ammonium hydroxide decomposition, where the alkyl group with the most beta-hydrogen atoms preferentially undergoes elimination according to the Hofmann rule [16].

Differential scanning calorimetry studies on related systems indicate that the decomposition process is predominantly endothermic, requiring heat input to break the chemical bonds within the quaternary ammonium structure [17] [18]. The activation energy for such thermal decomposition processes typically ranges from 60-75 kJ/mol, based on studies of similar quaternary ammonium compounds [19] [20]. The decomposition kinetics follow first-order reaction mechanisms, with rate constants that are highly temperature-dependent [21].

The thermal decomposition pathway can be represented by multiple competing reactions. The primary mechanism involves direct thermal elimination, while secondary pathways include nucleophilic substitution reactions facilitated by the hydroxide anion [16] [22]. Studies using density functional theory calculations suggest that both mechanisms have similar overall activation barriers, making them competitive under typical decomposition conditions [22].

Evolved gas analysis using thermogravimetric analysis coupled with mass spectrometry reveals that the primary volatile products include trimethylamine, dimethylamine, and methanol [15]. At higher temperatures (180-200°C), carbon dioxide formation indicates the presence of carbonate species, likely formed through reaction with atmospheric carbon dioxide during storage or handling [15]. This secondary decomposition stage accounts for approximately 2% additional mass loss beyond the primary decomposition event.

Surface Tension and Colloidal Properties

Diethyldimethylammonium hydroxide exhibits significant surface-active properties that are characteristic of quaternary ammonium compounds with alkyl substituents. The surface tension behavior of the compound in aqueous solution demonstrates the amphiphilic nature of the molecule, where the quaternary ammonium head group provides hydrophilicity while the ethyl substituents contribute hydrophobic character [6] [23].

Table 4: Surface Tension Values for Related Amine and Quaternary Ammonium Systems

SystemSurface Tension (mN/m)Temperature (°C)ConcentrationReference
Water (reference)72.025Pure [24]
Dimethylamine + Water (0.21 mol fraction)34.024.20.21 mol fraction [24]
Quaternary ammonium surfactants (typical)27-3020-25At CMC [23]
Amine-water systems (general)25-4520-25Variable [25]
Commercial surfactant solutions25-3520-25Above CMC [23]

Studies on structurally related dimethylamine-water systems demonstrate significant surface tension reduction, with values decreasing from 72 mN/m for pure water to 34 mN/m at a dimethylamine mole fraction of 0.21 [24]. This substantial reduction indicates strong surface activity and suggests that diethyldimethylammonium hydroxide would exhibit similar surface tension reduction capabilities due to its structural similarity and enhanced amphiphilic character.

The surface tension reduction follows an exponential relationship with concentration, characteristic of surfactant behavior [24] [23]. For related quaternary ammonium systems, maximum surface tension values (at the critical micelle concentration) typically range from 27-30 mN/m [23]. The presence of hydroxide as the counter-anion influences the surface activity by affecting the electrostatic interactions at the air-water interface.

Colloidal properties of diethyldimethylammonium hydroxide solutions are governed by the aggregation behavior of the quaternary ammonium cations. The compound demonstrates the ability to form micelles and vesicles in aqueous solution, which enhances its utility in various applications including drug delivery systems and surface modification processes [26]. The critical micelle concentration is influenced by the length and number of alkyl chains, with diethyldimethylammonium systems typically exhibiting CMC values in the millimolar range.

The adsorption behavior at interfaces follows the Gibbs adsorption equation, with the maximum adsorption amount (Γmax) and minimum area occupied by each molecule (Amin) being key parameters [23]. Studies on related hydroxyl-containing cationic surfactants indicate that the introduction of hydroxyl groups weakens interfacial accumulation ability and increases hydrophilicity, thereby affecting the overall surface activity [23].

Dynamic surface tension measurements reveal that quaternary ammonium hydroxide systems exhibit time-dependent surface tension reduction, indicating kinetic barriers to surface adsorption [23] [27]. The dynamic behavior is particularly important in applications involving rapid surface coverage or foam formation, where the equilibration time between bulk and surface concentrations becomes critical.

pH-Dependent Reactivity in Complex Systems

The reactivity of diethyldimethylammonium hydroxide demonstrates strong pH dependence, with distinct reaction pathways and stability profiles observed across different pH ranges. This pH-dependent behavior is critical for understanding the compound's performance in complex systems and predicting its long-term stability under various conditions [22] [29].

Table 5: pH-Dependent Reactivity and Stability of Quaternary Ammonium Hydroxides

pH RangeStabilityDominant MechanismTypical Half-lifeReference
<4 (Acidic)Rapid decompositionHoffman eliminationMinutes to hours [22]
4-7 (Neutral)Moderate stabilityHydrolysis reactionsHours to days [22] [29]
7-10 (Alkaline)Good stabilityIon exchange processesDays to weeks [29] [30]
>10 (Highly Alkaline)Variable (depends on conditions)Nucleophilic substitutionVariable [16] [22]
Buffered Systems (pH 7-10)Enhanced stabilityBuffered equilibriumExtended (days to weeks) [29]

Under acidic conditions (pH < 4), diethyldimethylammonium hydroxide undergoes rapid decomposition primarily through Hofmann elimination mechanisms [22]. This pathway involves the abstraction of a proton from a β-carbon atom, leading to the formation of an alkene, a tertiary amine, and water. The reaction rate is significantly accelerated under acidic conditions due to the protonation of the hydroxide anion, which reduces the nucleophilicity and promotes elimination reactions.

In neutral pH ranges (4-7), the compound exhibits moderate stability with hydrolysis reactions becoming the dominant degradation pathway [22] [29]. The hydrolysis process involves the nucleophilic attack of water molecules on the quaternary ammonium center, leading to the gradual breakdown of the C-N bonds. The reaction kinetics in this pH range follow pseudo-first-order kinetics with respect to the quaternary ammonium concentration, with half-lives typically ranging from hours to days depending on temperature and ionic strength.

Alkaline conditions (pH 7-10) generally provide good stability for diethyldimethylammonium hydroxide, with ion exchange processes becoming the primary interaction mechanism rather than decomposition [29] [30]. In these systems, the compound can undergo anion exchange reactions without significant degradation of the quaternary ammonium structure. This stability makes it particularly useful in applications involving alkaline environments, such as concrete treatment or electrochemical processes.

At highly alkaline pH values (>10), the reactivity becomes more complex and variable, depending on specific conditions such as temperature, concentration, and the presence of other ionic species [16] [22]. Under these conditions, nucleophilic substitution reactions can occur, particularly SN2 attacks by hydroxide ions on the methyl groups attached to the nitrogen center. Density functional theory calculations indicate that these reactions have activation barriers comparable to elimination reactions, making both pathways competitive [22].

Buffered systems (pH 7-10) provide enhanced stability by maintaining optimal pH conditions and preventing rapid pH fluctuations that could trigger decomposition reactions [29]. Studies on related diallyldimethylammonium hydroxide systems demonstrate that proper buffering can extend the effective lifetime of quaternary ammonium compounds from days to weeks, making them more practical for long-term applications [29].

The pH-dependent reactivity is also influenced by the presence of other chemical species in complex systems. For instance, the formation of ion pairs with multivalent anions can stabilize the quaternary ammonium structure and reduce its susceptibility to nucleophilic attack [31] [29]. Conversely, the presence of strong nucleophiles or reducing agents can accelerate decomposition reactions even under otherwise favorable pH conditions.

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

95500-19-9

General Manufacturing Information

All other basic organic chemical manufacturing
Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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